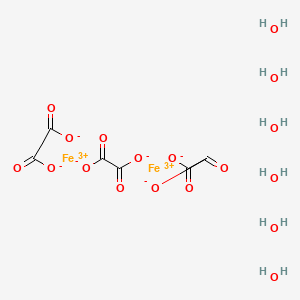

Iron(III) oxalate hexahydrate

Descripción general

Descripción

Iron(III) oxalate hexahydrate, also known as this compound, is a useful research compound. Its molecular formula is Fe2(C2O4)36H2O and its molecular weight is 483.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Aging of Tropospheric Aerosols

Iron(III) oxalate complexes play a significant role in the photochemical aging of aqueous tropospheric aerosols. These complexes absorb near-UV radiation, leading to the formation of oxidants in atmospheric chemistry. This process has implications for understanding the oxidation pathways of dissolved organic matter within aerosols (Thomas et al., 2016).

Marine Sediment Analysis

Iron(III) oxalate is used in analyzing the partitioning and speciation of iron in marine sediments. The extraction and dissolution of various iron minerals in marine environments are essential for understanding sedimentary geochemical processes (Kostka & Luther, 1994).

Photolysis Mechanism Study

Research on the mechanism of ferric oxalate photolysis provides insights into the photoactive metal-organic complexes found in natural systems. This knowledge is crucial for understanding the photolysis of metal carboxylate complexes and their environmental implications (Mangiante et al., 2017).

Catalysis in Hydrogen Peroxide Decomposition

Iron(II) oxalate dihydrate is used in synthesizing iron(III) oxide nanoparticles, which act as catalysts in hydrogen peroxide decomposition. The study of these nanoparticles' crystal structure and surface area provides valuable insights into their catalytic efficiency (Gregor et al., 2010).

Magnetic Properties of Iron(III) Compounds

The study of iron(III) compounds with oxalate dianions reveals their magnetic ordering properties. Such research is vital for understanding the material science aspects of iron(III) compounds and their potential applications in magnetic materials (Armentano et al., 2002).

Photodecomposition in Hydrometallurgy

Iron(III) oxalate's photodecomposition is studied for potential applications in hydrometallurgy, particularly in processes like leaching to reduce iron content in glass sand. This research contributes to the development of efficient and eco-friendly hydrometallurgical processes (William et al., 1998).

Mecanismo De Acción

Target of Action

Iron(III) oxalate hexahydrate, also known as ferric oxalate, primarily targets the iron redox cycle and organic acids . It forms a strong complex with iron(III) to form ferrioxalate .

Mode of Action

The compound undergoes a process called photolysis , which is a chemical reaction that occurs when a chemical compound is broken down by photons . The photolysis reaction of the iron(III) oxalate ion involves intramolecular electron transfer from oxalate to iron on a sub-picosecond time scale, creating iron(II) complexed by one oxidized and two spectator oxalate ligands .

Biochemical Pathways

The photolysis reactions of this compound are important in the iron redox cycle and are major pathways for the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . These reactions can also be harnessed for organic contaminant degradation .

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the photolysis reaction of this compound is the formation of iron(II) complexed by one oxidized and two spectator oxalate ligands . This reaction leads to the oxidative degradation of organic acids .

Action Environment

The action of this compound is influenced by environmental factors such as light and water. For instance, the compound is used as a catalyst for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, its solubility in water can affect its action, efficacy, and stability .

Safety and Hazards

Direcciones Futuras

Iron(III) oxalate hexahydrate may be used to prepare amorphous Fe2O3 nanoparticles of desired properties and α-Fe2O3 for electrochemical Li-ion batteries . Further studies are needed to clarify the underlying mechanisms to help develop more targeted therapies for oxalate nephropathy .

Relevant Papers The paper “Unraveling the Structure of Iron(III) Oxalate Tetrahydrate and Its Reversible Li Insertion Capability” discusses the structure of this compound and its reversible Li insertion capability . Another paper, “Structural features of hydrate forms of iron(III) oxalate”, discusses the structural features of hydrate forms of Iron(III) oxalate .

Propiedades

IUPAC Name |

iron(3+);oxalate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXIZVVTJVNNRX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Fe2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724679 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166897-40-1 | |

| Record name | Iron(3+) ethanedioate--water (2/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron trioxalate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![2-{[(Z)-5-Bromo-pyridin-2-ylimino]-methyl}-phenol](/img/no-structure.png)

![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)

![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)